molecular formula C13H19NO3 B14544258 8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid CAS No. 61837-41-0

8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid

Cat. No.: B14544258
CAS No.: 61837-41-0
M. Wt: 237.29 g/mol
InChI Key: WXJPAQBLGPFYHR-UHFFFAOYSA-N
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Description

8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid is a synthetic octanoic acid derivative featuring a 2-formylpyrrole substituent at the eighth carbon position. The compound consists of an eight-carbon aliphatic chain (octanoic acid backbone) modified with a pyrrole ring substituted by a formyl group (-CHO) at the 2-position. The octanoic acid chain confers lipophilicity, which may influence its solubility, pharmacokinetics, and interaction with biological systems.

Properties

CAS No.

61837-41-0

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

8-(2-formylpyrrol-1-yl)octanoic acid

InChI

InChI=1S/C13H19NO3/c15-11-12-7-6-10-14(12)9-5-3-1-2-4-8-13(16)17/h6-7,10-11H,1-5,8-9H2,(H,16,17)

InChI Key

WXJPAQBLGPFYHR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Maillard reaction, which involves the reaction of amines with reducing sugars . This reaction can be carried out under mild conditions and is known for its efficiency in forming 2-formylpyrroles.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural properties make it useful in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid with structurally or functionally related compounds, emphasizing differences in substituents, chain length, and biological effects.

(2R)-2-(2-Formyl-1H-pyrrol-1-yl)pentanoic Acid

  • Structure: A pentanoic acid (five-carbon chain) derivative with the 2-formylpyrrole group at the second carbon.
  • Molecular Formula: C₁₀H₁₃NO₃ (vs. C₁₃H₁₉NO₃ for the octanoic acid analog).
  • This analog’s smaller size may limit its utility in applications requiring prolonged bioavailability or targeted delivery .

8-(1H-Benzotriazol-1-ylamino)-octanoic Acid

  • Structure: Features a benzotriazole (C₆H₄N₃) substituent linked via an amino group to the octanoic acid backbone.
  • Unlike the formylpyrrole group, benzotriazole may participate in hydrogen bonding or π-π stacking interactions, influencing ligand-receptor binding .

Sterculic Acid (8-(2-Octacyclopropen-1-yl)octanoic Acid)

  • Structure: Contains a cyclopropene ring fused to the octanoic acid chain.
  • Key Differences : The cyclopropene moiety introduces strain and reactivity, making sterculic acid a potent inhibitor of fatty acid desaturases. This contrasts with the formylpyrrole group, which is less reactive but may interact with nucleophilic targets like amines or thiols .

Octanoic Acid (Parent Compound)

  • Structure : A straight-chain saturated fatty acid (C₈H₁₆O₂).
  • Key Differences: Unmodified octanoic acid is a medium-chain triglyceride (MCT) component with demonstrated neuroprotective effects but adverse impacts on bone health, including reduced alkaline phosphatase (bone formation marker) and increased bone resorption markers. The addition of the 2-formylpyrrole group may modulate these effects by altering metabolic pathways or receptor interactions .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Biological Effects
8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid 2-Formylpyrrole C₁₃H₁₉NO₃ 261.30 (calc.) High lipophilicity; potential bioactivity
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid 2-Formylpyrrole (shorter chain) C₁₀H₁₃NO₃ 195.22 Reduced bioavailability due to shorter chain
8-(1H-Benzotriazol-1-ylamino)-octanoic acid Benzotriazole C₁₄H₁₈N₄O₂ (est.) 290.32 (est.) UV activity; potential enzyme inhibition
Sterculic acid Cyclopropene C₁₈H₂₈O₂ (est.) 276.42 (est.) Fatty acid desaturase inhibition
Octanoic acid None (parent compound) C₈H₁₆O₂ 144.21 Bone health risks; neuroprotective effects

Research Findings and Implications

  • Structural Impact on Bioactivity: The 2-formylpyrrole group in 8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid may enhance interactions with biomolecular targets (e.g., enzymes or receptors) compared to unmodified octanoic acid. However, its long-term effects on bone health remain unstudied, warranting caution given the parent compound’s adverse impacts .
  • Synthetic Utility : The benzotriazole analog’s stability under storage conditions (retesting recommended after 12 months ) suggests that the formylpyrrole derivative may require similar handling protocols.
  • Comparative Reactivity : Sterculic acid’s cyclopropene group enables unique biochemical interactions, highlighting how substituent choice dictates functional outcomes .

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